2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride

Cannabinoid CB1 receptor PET tracer development Structure-activity relationship

2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride (CAS 953393-48-1 for the mono-hydrochloride; free-base CAS 830348-34-0) is a heterocyclic primary amine building block with molecular formula C₈H₁₃ClN₂ and molecular weight 172.65 g/mol. The free base (C₈H₁₂N₂, MW 136.19) bears a methyl substituent at the 5-position of the pyridine ring and an ethan-1-amine side chain at the 2-position, yielding a computed XLogP of 0.6 and a topological polar surface area (tPSA) of 38.9 Ų.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B12091326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CCN.Cl
InChIInChI=1S/C8H12N2.ClH/c1-7-2-3-8(4-5-9)10-6-7;/h2-3,6H,4-5,9H2,1H3;1H
InChIKeyQAEHQUGGKYOGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride (CAS 953393-48-1 for the mono-hydrochloride; free-base CAS 830348-34-0) is a heterocyclic primary amine building block with molecular formula C₈H₁₃ClN₂ and molecular weight 172.65 g/mol . The free base (C₈H₁₂N₂, MW 136.19) bears a methyl substituent at the 5-position of the pyridine ring and an ethan-1-amine side chain at the 2-position, yielding a computed XLogP of 0.6 and a topological polar surface area (tPSA) of 38.9 Ų . The hydrochloride salt form enhances aqueous solubility and provides a stable, weighable solid suitable for precise stoichiometric use in synthesis. It belongs to the broader class of 2-pyridylethylamines, which includes clinically used agents such as betahistine and PET tracer pharmacophores such as the MK-9470 scaffold, but its specific 5-methyl regioisomer identity confers distinct electronic and steric properties that differentiate it from its nearest positional isomers [1].

Why Regioisomeric 2-Pyridylethylamine Analogs Cannot Be Interchanged: The Critical Role of Methyl Position in 2-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride


Methylpyridinyl ethanamines sharing the identical molecular formula C₈H₁₂N₂ are not functionally interchangeable because the methyl group position on the pyridine ring differentially modulates pyridine nitrogen basicity (pKa), amine side-chain conformational flexibility, lipophilicity (LogP), and steric accessibility for downstream derivatization . The 5-methyl (meta) substitution places the electron-donating methyl group at a position that influences the pyridine ring's electronic character through induction without imposing the steric hindrance to the 2-ethanamine side chain that occurs with 3-methyl (ortho-like) or 6-methyl (adjacent to ring N) substitution. These differences manifest concretely in receptor binding affinity outcomes: for example, in the cannabinoid-1 receptor inverse agonist series, the 5-methylpyridin-2-yloxy moiety conferred an IC₅₀ of 0.7 nM for CB1R with 60-fold selectivity over CB2R [1], whereas the 5-trifluoromethyl analog (taranabant) achieved higher CB1R affinity (Ki = 0.13 nM) but at the cost of increased lipophilicity that compromised brain PET imaging characteristics [2]. The quantitative evidence below demonstrates why a scientific procurement decision must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence: 2-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride vs. Closest Structural Analogs


CB1 Receptor Affinity and Brain Imaging Suitability: 5-Methyl vs. 5-Trifluoromethyl Pyridyl Moiety Comparison

In the development of clinically translatable CB1R PET tracers, the 5-methylpyridin-2-yl moiety was selected over the 5-trifluoromethyl analog after systematic optimization. MK-9470, incorporating the 5-methylpyridin-2-yl group, achieved a human CB1R IC₅₀ of 0.7 nM with 60-fold selectivity over CB2R (IC₅₀ = 44 nM), and demonstrated excellent brain uptake with a total-to-nonspecific binding ratio of 4–5:1 in rhesus monkey putamen [1]. In contrast, the 5-CF₃ analog taranabant (MK-0364) displayed higher CB1R affinity (Ki = 0.13 nM; IC₅₀ = 0.3 nM) and ~1000-fold selectivity over CB2R, but its increased lipophilicity rendered it less suitable as a PET tracer [2]. The 5-methyl substitution was identified as the optimal balance point between target affinity and physicochemical properties required for brain penetration and low nonspecific binding [1].

Cannabinoid CB1 receptor PET tracer development Structure-activity relationship Brain imaging

Photocatalytic Hydrogen Production Efficiency: 5-Methylpyridin-2-yl-Containing Cyclometalating Ligand vs. Unsubstituted Phenylpyridine Ligand

In homogeneous photocatalytic water reduction systems, the fluorinated cyclometalating ligand 5-fluoro-2-(5-methylpyridin-2-yl)benzen-1-ide (Fmpyb), which incorporates the 5-methylpyridin-2-yl substructure, was directly compared against the parent 2-(pyridin-2-yl)benzen-1-ide (pyb) ligand in the well-known [Ir(C^N)₂(bpy)]⁺ photosensitizer architecture [1]. Substitution of pyb by Fmpyb enhanced the incident-photon-to-hydrogen efficiency from 2.6% to 12.3%, representing a 4.7-fold improvement. Additionally, the Fmpyb-containing system combined with a dinuclear cobalt reduction catalyst achieved up to 760 turnovers after 20 hours [1]. The 5-methyl substitution on the pyridyl ring was identified as a contributing factor to the enhanced performance through DFT calculations, which indicated favorable modulation of the photosensitizer's electronic structure [1].

Photocatalytic water reduction Iridium(III) photosensitizer Hydrogen evolution Cyclometalating ligand design

Near-Infrared Photoluminescence Quantum Yield in Yb(III) Complexes: 5-Methylpyridin-2-yl-8-hydroxyquinoline Ligand Performance Across Coordination Geometries

The tridentate ligand 2-(5-methylpyridin-2-yl)-8-hydroxyquinoline (MPHQ), derived from the target compound's 5-methylpyridin-2-yl substructure, was used to prepare a series of Yb(III) complexes with systematically varied coordination numbers [1][2]. The homoleptic nine-coordinate complex [Yb(MPQ)₃] exhibited a photoluminescence quantum yield (PLQY) of 1.0% and a NIR luminescence lifetime (τobs) of 13.3 μs in CH₂Cl₂ solution [2]. The heterobinuclear eight-coordinate complex [NaYb(MPQ)₄] achieved an enhanced PLQY of 2.0% with τobs = 14.0 μs, while the heteroleptic [Yb(MPQ)₂(acac)] yielded PLQY of 1.5% and τobs = 11.6 μs under identical conditions [2]. Sensitization efficiency was quantified as essentially quantitative for the NIR-emitting cations, with the 5-methyl group contributing to the antenna effect through modulation of the ligand-centered excited states [1].

Lanthanide luminescence Near-infrared emission Ytterbium complexes 8-Hydroxyquinoline ligands Photoluminescence quantum yield

Physicochemical Property Differentiation: XLogP, tPSA, and pKa Across Methylpyridinyl Ethanamine Regioisomers

Computed and predicted physicochemical parameters differentiate the 5-methyl regioisomer from its 3-methyl, 4-methyl, and 6-methyl counterparts. The 5-methyl compound (free base) has an XLogP of 0.6 and tPSA of 38.9 Ų . By comparison, the 6-methyl regioisomer (CAS 19363-94-1) has a predicted pKa of 9.59±0.10 and a computed LogP of approximately 0.44 , while the 3-methyl regioisomer (CAS 851670-19-4) has a predicted pKa of approximately 9.2 . The 1-(5-methylpyridin-2-yl)ethanamine positional isomer (CAS 885277-04-3), differing only in the location of the amine-bearing carbon, exhibits a substantially higher LogP of 2.11 . The 5-methyl regioisomer occupies a distinct property space—lower lipophilicity than the alpha-methyl isomer yet higher than the 6-methyl compound—making it the preferred choice when moderate lipophilicity with a specific tPSA window is required for balanced permeability and solubility in CNS-oriented or cellular assays.

Physicochemical profiling Regioisomer comparison Lipophilicity Drug-likeness Building block selection

Antiprion Activity of 5-Methylpyridin-2-yl-Containing 2-Aminothiazole: Potency and Brain Exposure in a Neurodegenerative Disease Model

In a medicinal chemistry program targeting prion diseases, the 5-methylpyridin-2-yl moiety was incorporated into a 2-aminothiazole scaffold to generate compound 27, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine [1]. This analog exhibited an EC₅₀ of 0.94 μM in prion-infected neuroblastoma cells (ScN2a-cl3) and achieved a brain concentration of approximately 25 μM in mice following three days of oral administration in a rodent liquid diet [1]. The study established structure-activity relationships across a series of 2-aminothiazoles, demonstrating that the 5-methylpyridin-2-yl substitution contributed to achieving both cellular potency and high brain exposure—a critical dual requirement for neurodegenerative disease therapeutics [1]. While the study did not report a direct matched-pair comparison with other pyridyl regioisomers, the 5-methyl substitution was specifically highlighted among the lead compounds that met the program's brain concentration targets.

Prion disease 2-Aminothiazole Brain penetration Antiprion activity Neurodegeneration

Evidence-Backed Application Scenarios for 2-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride Procurement


Synthesis of CB1 Receptor-Targeted PET Tracer Precursors and CNS-Penetrant Ligand Libraries

The 5-methylpyridin-2-yl ethanamine scaffold is the validated key intermediate for constructing the MK-9470 pharmacophore, a clinically translated CB1R PET tracer with demonstrated 0.7 nM binding affinity and 60-fold CB1/CB2 selectivity [1]. Research groups building CNS-targeted compound libraries can leverage this building block to install the privileged 5-methylpyridin-2-yloxy motif, which was specifically selected over the 5-CF₃ alternative during lead optimization to achieve the optimal balance of target affinity and brain-penetrant physicochemical properties [1][2]. Procurement of the hydrochloride salt ensures accurate stoichiometric handling for amide coupling and etherification reactions that generate the final pharmacophore.

Construction of Tridentate N,N,O-Ligands for NIR-Emitting Lanthanide Complexes

The primary amine function of 2-(5-methylpyridin-2-yl)ethan-1-amine serves as a versatile synthetic handle for constructing 2-(5-methylpyridin-2-yl)-8-hydroxyquinoline (MPHQ) tridentate ligands [3]. These ligands have been used to prepare homoleptic and heteroleptic Yb(III) complexes displaying NIR photoluminescence quantum yields up to 2.0% with microsecond-scale lifetimes (τobs = 14.0 μs) and essentially quantitative antenna-effect sensitization efficiencies [4]. The 5-methyl substituent contributes to the ligand's electronic structure, enabling the favorable intersystem crossing and energy transfer processes that underpin efficient lanthanide-centered NIR emission. This application scenario is directly relevant to laboratories developing NIR-emitting materials for bioimaging, optical communications, or luminescent sensing.

Preparation of Cyclometalating Ligands for Iridium(III) Photocatalytic Water Reduction Systems

The 5-methylpyridin-2-yl substructure is a critical component of the 5-fluoro-2-(5-methylpyridin-2-yl)benzen-1-ide (Fmpyb) cyclometalating ligand, which when incorporated into [Ir(Fmpyb)₂(bpy)]⁺ photosensitizers, delivered a 4.7-fold enhancement in incident-photon-to-hydrogen efficiency (12.3% vs. 2.6% for the unsubstituted pyb analog) [5]. This building block therefore enables access to high-performance Ir(III) photosensitizers for solar fuel research. The primary amine can be elaborated via palladium-catalyzed cross-coupling or condensation chemistry to install the cyclometalating ligand framework, with the 5-methyl group providing the electronic tuning identified by DFT calculations as beneficial for photocatalytic performance [5].

Medicinal Chemistry Library Synthesis Targeting CNS Diseases with Brain Exposure Requirements

The favorable physicochemical profile of the 5-methyl regioisomer (XLogP = 0.6, tPSA = 38.9 Ų) , combined with the demonstrated precedent of the 5-methylpyridin-2-yl fragment in achieving brain concentrations of ~25 μM following oral dosing in rodent models [6], supports its use as a building block in CNS-focused library synthesis. The moderate lipophilicity, low tPSA, and primary amine derivatization handle make it suitable for generating diverse amide, sulfonamide, and reductive amination products. The hydrochloride salt form provides water solubility advantageous for parallel synthesis workflows using aqueous-compatible reaction conditions. Procurement of this specific regioisomer rather than the 6-methyl (pKa 9.59) or alpha-methyl (LogP 2.11) analogs is recommended when the target product profile requires the specific electronic and steric properties conferred by meta-methyl substitution on the pyridine ring.

Quote Request

Request a Quote for 2-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.